molecular formula C21H12ClNO B15125301 10-Chloro-2-phenylphenanthro[3,4-d]oxazole

10-Chloro-2-phenylphenanthro[3,4-d]oxazole

Cat. No.: B15125301
M. Wt: 329.8 g/mol
InChI Key: OVSSHXQZHDRKMG-UHFFFAOYSA-N
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Description

10-Chloro-2-phenylphenanthro[3,4-d]oxazole is a heterocyclic compound characterized by its unique structure, which includes a phenanthrene backbone fused with an oxazole ring and substituted with a chlorine atom and a phenyl group. This compound is known for its stability and distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 9,10-phenanthrenequinone with 2-aminobenzophenone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

10-Chloro-2-phenylphenanthro[3,4-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 10-Chloro-2-phenylphenanthro[3,4-d]oxazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Chloro-2-phenylphenanthro[3,4-d]oxazole is unique due to its specific substitution pattern and the presence of both phenyl and phenanthrene moieties. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C21H12ClNO

Molecular Weight

329.8 g/mol

IUPAC Name

10-chloro-2-phenylnaphtho[2,1-g][1,3]benzoxazole

InChI

InChI=1S/C21H12ClNO/c22-16-10-8-13-6-7-14-9-11-18-20(19(14)17(13)12-16)24-21(23-18)15-4-2-1-3-5-15/h1-12H

InChI Key

OVSSHXQZHDRKMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C4=C(C=CC5=C4C=C(C=C5)Cl)C=C3

Origin of Product

United States

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